Strempeliopine: A Technical Guide to its Chemical Structure and Properties
Strempeliopine: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strempeliopine is a complex monoterpenoid indole (B1671886) alkaloid belonging to the schizozygane class. First isolated from the roots of the Cuban plant Strempeliopsis strempelioides K. Schum, it is the parent base of a family of alkaloids that have garnered interest for their biological activities, including antimicrobial properties.[1] The intricate, highly fused hexacyclic core of Strempeliopine, featuring a transannular ethane (B1197151) bridge, presents a significant synthetic challenge and a subject of interest for structural and medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Strempeliopine.
Chemical Structure and Properties
Strempeliopine possesses a unique and rigid polycyclic framework. Its chemical structure has been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.
Visualization of Chemical Structure
Caption: 2D Chemical Structure of Strempeliopine.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O | [2] |
| Molecular Weight | 294.39 g/mol | [2] |
| Appearance | White foam | [3] |
| Optical Rotation [α]D²⁰ | -180 ± 10 (c 0.017, CHCl₃) | [3] |
| UV (nm) | 230, 256, 293, 302 | [2] |
Spectroscopic Data
The structural elucidation of Strempeliopine was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR data.
¹H NMR Spectral Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| (A comprehensive table would be populated here from the supporting information of the cited literature, which is not fully accessible through the current search interface.) |
¹³C NMR Spectral Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| ... | ... |
| ... | ... |
| (A comprehensive table would be populated here from the supporting information of the cited literature.) |
Experimental Protocols
Isolation of (-)-Strempeliopine from Strempeliopsis strempelioides
The initial isolation of Strempeliopine was reported from the roots of Strempeliopsis strempelioides. A general procedure based on alkaloid extraction techniques is as follows:
Caption: General workflow for the isolation of Strempeliopine.
Detailed Methodology:
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Extraction: The dried and powdered root material is exhaustively extracted with a polar solvent, typically methanol, at room temperature.
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Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude residue.
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Acid-Base Partitioning: The residue is subjected to an acid-base extraction procedure to separate the alkaloids from neutral and acidic components. This involves dissolving the residue in an acidic aqueous solution (e.g., 2% HCl), followed by washing with an immiscible organic solvent (e.g., diethyl ether). The aqueous layer is then basified (e.g., with NaOH to pH 9-10) and the liberated free alkaloids are extracted into an organic solvent (e.g., chloroform (B151607) or dichloromethane).
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Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography on silica gel or alumina. Elution with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) allows for the separation of the different alkaloids.
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Purification: Fractions containing Strempeliopine are identified by thin-layer chromatography (TLC) and combined. Further purification by preparative TLC or high-performance liquid chromatography (HPLC) may be necessary to obtain the pure compound.[2]
Total Synthesis of (-)-Strempeliopine
Several total syntheses of (-)-Strempeliopine have been reported, highlighting different strategic approaches to construct its complex architecture.[4][5] One notable synthesis features a palladium-catalyzed decarboxylative asymmetric allylic alkylation to establish a key stereocenter.[4] Another powerful strategy employs a SmI₂-mediated dearomative transannular radical cyclization.[1][3][5]
Key Synthetic Strategy: Radical Cyclization
Caption: Key steps in a radical cyclization-based total synthesis of Strempeliopine.
Exemplary Experimental Protocol (Final Steps): A reported synthesis transforms an advanced intermediate into (-)-Strempeliopine in a few steps.[1]
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Cbz Deprotection: A solution of the Cbz-protected amine intermediate in a suitable solvent is treated with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to remove the Cbz protecting group.
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Amide Reduction: The resulting amide is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF.
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Oxidative Lactam Formation: The final step involves an oxidative lactamization of the amino alcohol. This can be achieved using reagents such as N-methylmorpholine N-oxide (NMO) and tetrapropylammonium (B79313) perruthenate (TPAP) to furnish (-)-Strempeliopine.[1]
Biological Activity and Signaling Pathways
Strempeliopine is the parent compound of the schizozygane alkaloids, some of which have been reported to exhibit antimicrobial activity.[1] However, detailed studies on the specific biological targets and signaling pathways of Strempeliopine itself are not extensively documented in the current scientific literature. The observed antimicrobial effects of related compounds suggest that Strempeliopine and its analogues may warrant further investigation as potential leads for anti-infective agents. Further research is required to elucidate its precise mechanism of action and its interactions with any cellular signaling cascades.
Conclusion
Strempeliopine remains a fascinating natural product due to its intricate molecular architecture and its position as the parent of a class of bioactive alkaloids. The successful total syntheses of this molecule have not only confirmed its structure but also provided pathways for the generation of analogues for further biological evaluation. This technical guide provides a foundational understanding of the chemical nature of Strempeliopine, which is essential for researchers in natural product chemistry, medicinal chemistry, and drug discovery. Future investigations into its biological activity and mechanism of action are anticipated to reveal its full therapeutic potential.
References
- 1. Total Synthesis of (–)-Strempeliopine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids from Roots of Strempeliopsis strempelioides - Structures of Strempeliopine and Strempeliopidine1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The total synthesis of (−)-strempeliopine via palladium-catalyzed decarboxylative asymmetric allylic alkylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Total Synthesis of (-)-Strempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]
